1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
Description
1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a nitro group at position 3, a carboxylic acid moiety at position 5, and a 2,3-dichlorobenzyl substituent at position 1. This structure combines electron-withdrawing groups (nitro and carboxylic acid) with a halogenated aromatic system, which may influence its physicochemical properties (e.g., acidity, solubility) and biological interactions.
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O4/c12-7-3-1-2-6(10(7)13)5-15-8(11(17)18)4-9(14-15)16(19)20/h1-4H,5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJLMHFKJIFYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps One common method starts with the nitration of 2,3-dichlorobenzyl alcohol to introduce the nitro group This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The dichlorobenzyl group can be subjected to reductive dechlorination.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives or dechlorinated products.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on pyrazole derivatives with variations in substituents, halogenation patterns, and functional groups, as derived from the evidence.
Structural Analogues with Dichlorobenzyl Substituents
- 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (): This compound differs only in the position of the chlorine atoms on the benzyl group (2,4- vs. 2,3-dichloro). The substitution pattern may alter steric and electronic effects, impacting binding to biological targets or solubility .
- The 2,4-dichloro substitution enables a hydrogen bond (2.202 Å) with Gln215 and a π–π interaction (4.127 Å) with Tyr201 in collagenase, yielding an IC50 comparable to its 2,6-dichloro analog. This suggests that the 2,3-dichloro configuration in the target compound might similarly modulate interactions with enzymes or receptors .
Pyrazole Derivatives with Varied Functional Groups
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (): These compounds (e.g., 3a–3p) feature cyano, methyl, and carboxamide groups. For example, 3a (C21H15ClN6O) has a melting point of 133–135°C and a molecular weight of 403.1 g/mol. Compared to the target compound, the absence of a nitro group and carboxylic acid may reduce acidity and alter metabolic stability. The presence of aryl groups (e.g., phenyl, p-tolyl) enhances lipophilicity, which could influence membrane permeability .
- 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (): This derivative includes a methoxy group and methylcarboxamide.
Impact of Substituent Position on Properties
demonstrates that minor changes in chlorine positioning (e.g., 2,4- vs. 2,6-dichloro) can significantly alter binding thermodynamics. For instance, the 2,6-dichloro analog forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with collagenase, suggesting tighter binding. By analogy, the 2,3-dichloro configuration in the target compound may create unique steric constraints or electronic environments that modulate affinity for enzymes or receptors .
Comparative Data Table
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